molecular formula C15H22N2O4S B5725393 N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzamide

N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B5725393
M. Wt: 326.4 g/mol
InChI Key: KUHGAQPPZBJFSH-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is a chemical compound with the molecular formula C14H19NO3S It is known for its unique structure, which includes a cyclopentyl group, a dimethylsulfamoyl group, and a methoxybenzamide moiety

Properties

IUPAC Name

N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-17(2)22(19,20)14-10-11(8-9-13(14)21-3)15(18)16-12-6-4-5-7-12/h8-10,12H,4-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHGAQPPZBJFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with cyclopentylamine in the presence of a base such as triethylamine (TEA) to form N-cyclopentyl-4-methoxybenzamide.

    Introduction of the Dimethylsulfamoyl Group: The final step involves the reaction of N-cyclopentyl-4-methoxybenzamide with dimethylsulfamoyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-hydroxy-N-cyclopentyl-3-(dimethylsulfamoyl)benzamide.

    Reduction: N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-3-(dimethylsulfamoyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    N-cyclopentyl-3-(dimethylsulfamoyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-cyclopentyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications.

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